4-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound features a piperidine core with a tert-butyl ester group at position 1 and a methylene-linked amino-substituted pyrimidine moiety at position 2. The pyrimidine ring is substituted with a chlorine atom at position 2 and a methyl group at position 3. This structure is common in medicinal chemistry, particularly in kinase inhibitor development, due to its ability to engage in hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
tert-butyl 4-[[(2-chloro-6-methylpyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-11-9-13(20-14(17)19-11)18-10-12-5-7-21(8-6-12)15(22)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDJIQWLJWUXQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)NCC2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a derivative of piperidine and pyrimidine, notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a tert-butyl ester group, which enhances its lipophilicity and may influence its pharmacokinetic properties. The presence of the chloro and methyl groups on the pyrimidine ring is critical for its biological activity.
Research indicates that compounds containing pyrimidine derivatives often exhibit a range of biological activities, including:
- Anticancer Activity : Pyrimidine derivatives have been reported to inhibit various kinases involved in cancer progression. For instance, compounds similar to the one have shown inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), which is implicated in multiple cancer pathways .
- Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective properties, potentially through modulation of signaling pathways associated with neurodegenerative diseases .
Structure-Activity Relationships (SAR)
The SAR studies suggest that modifications to the piperidine and pyrimidine moieties significantly affect biological potency. For example:
- The introduction of halogen atoms (like chlorine) in the pyrimidine ring has been correlated with increased potency against specific targets.
- The tert-butyl ester group enhances solubility and bioavailability, impacting the compound's overall efficacy.
Biological Activity Data
A summary of biological activity data for 4-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is presented in Table 1.
| Activity Type | Target/Mechanism | IC50 Value (nM) | References |
|---|---|---|---|
| GSK-3β Inhibition | Kinase Inhibition | 480 | |
| Neuroprotection | Cellular Protection | Not specified | |
| Cytotoxicity | Cancer Cell Lines | <100 |
Case Studies
- Inhibition of GSK-3β : A study demonstrated that derivatives similar to the compound exhibited significant inhibition of GSK-3β, with IC50 values indicating potent activity. This inhibition could lead to reduced tumor growth in various cancer models .
- Neuroprotective Studies : Research highlighted that certain derivatives protected neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative diseases .
- Cytotoxicity Assessment : In vitro assays showed that the compound displayed cytotoxic effects against several cancer cell lines, with a notable decrease in viability at low concentrations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Differences
Physicochemical and Functional Comparisons
- Lipophilicity: The target compound’s chloro and methyl groups likely confer moderate lipophilicity (XLogP3 ~3.1–3.5), similar to CAS 1289385-35-8 .
- Hydrogen Bonding: The amino linker in the target compound provides two hydrogen bond donors (vs. one in the oxymethyl analog ), improving interactions with polar targets like ATP-binding pockets in kinases.
- Synthetic Accessibility : Derivatives with direct piperidine-pyrimidine linkages (e.g., CAS 1261234-84-7 ) require fewer synthetic steps compared to methylene-linked analogs, but the latter offers greater conformational flexibility.
Q & A
Basic: What are the recommended methods for characterizing the purity and structural integrity of this compound?
Methodological Answer:
Characterization should involve a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the tert-butyl group (1.2–1.4 ppm for ), pyrimidine ring protons (6.5–8.5 ppm), and piperidine backbone.
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for synthetic intermediates).
- Mass Spectrometry (HRMS): Validate molecular weight (theoretical: 341.83 g/mol) and fragmentation patterns .
- XLogP3 Analysis: Determine lipophilicity (computed XLogP3 = 3.5) to inform solubility studies .
Basic: How should researchers optimize synthesis protocols for this compound?
Methodological Answer:
Key parameters for synthesis optimization:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DCM) to enhance nucleophilic substitution between the pyrimidine and piperidine moieties.
- Temperature Control: Maintain 0–5°C during coupling reactions to minimize side products (e.g., tert-butyl ester hydrolysis).
- Purification: Employ silica gel chromatography (hexane:ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
- Yield Improvement: Monitor reaction progress via TLC; consider catalytic bases (e.g., DIEA) to accelerate amide bond formation .
Basic: What safety precautions are critical during handling and storage?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respiratory protection in poorly ventilated areas .
- Storage Conditions: Store in airtight containers at –20°C, away from light and moisture, to prevent tert-butyl ester degradation .
- Spill Management: Neutralize acidic residues with sodium bicarbonate; dispose of waste via approved chemical disposal protocols .
Advanced: How can computational methods enhance reaction design for derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and predict regioselectivity in pyrimidine functionalization .
- Machine Learning (ML): Train models on existing reaction databases to identify optimal catalysts (e.g., Pd/C for hydrogenation) and solvent systems.
- Reaction Path Search: Apply algorithms (e.g., AFIR) to explore alternative pathways and reduce experimental trial-and-error .
Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation: Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or ChemDraw).
- Isotopic Labeling: Introduce -labels to clarify ambiguous pyrimidine ring signals.
- Dynamic NMR: Analyze temperature-dependent spectra to detect conformational flexibility in the piperidine ring .
Advanced: What strategies are effective for assessing biological activity in vitro?
Methodological Answer:
- Target Binding Assays: Use surface plasmon resonance (SPR) to measure affinity for kinases or GPCRs, leveraging the pyrimidine scaffold’s known interactions.
- Cellular Uptake Studies: Label the compound with -isotopes and quantify intracellular accumulation in cancer cell lines (e.g., HeLa).
- Metabolic Stability: Incubate with liver microsomes (human/rat) to assess tert-butyl ester hydrolysis rates .
Advanced: How does the compound’s stability vary under physiological conditions?
Methodological Answer:
- pH-Dependent Degradation: Conduct accelerated stability testing in buffers (pH 1–9) at 37°C. Monitor degradation via LC-MS; the tert-butyl group is prone to hydrolysis under acidic conditions .
- Light Sensitivity: Expose to UV light (254 nm) for 24 hours and quantify photodegradation products.
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
Advanced: How to perform comparative analysis with structural analogs?
Methodological Answer:
- SAR Studies: Synthesize analogs with variations in the pyrimidine chloro-methyl group or piperidine substituents.
- Activity Cliff Analysis: Compare IC values in enzyme inhibition assays to identify critical functional groups.
- Computational Docking: Map binding poses in target proteins (e.g., PI3K) using AutoDock Vina to rationalize potency differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
